![molecular formula C8H8N4 B583736 2,6,10,11-tetrazatricyclo[6.4.0.02,6]dodeca-1(12),4,7,10-tetraene CAS No. 150100-72-4](/img/structure/B583736.png)
2,6,10,11-tetrazatricyclo[6.4.0.02,6]dodeca-1(12),4,7,10-tetraene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H,6H-Pyrazolo[1’,2’:1,2]pyrazolo[3,4-d]pyridazine is a heterocyclic compound that features a unique fusion of pyrazole and pyridazine rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
The synthesis of 1H,6H-Pyrazolo[1’,2’:1,2]pyrazolo[3,4-d]pyridazine typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the cyclization of appropriate hydrazine derivatives with pyridazine carboxylic acids under acidic or basic conditions. Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, often employing catalysts and controlled reaction environments to achieve large-scale production.
Chemical Reactions Analysis
1H,6H-Pyrazolo[1’,2’:1,2]pyrazolo[3,4-d]pyridazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives of the compound react with nucleophiles like amines or thiols to form substituted products.
Common reagents and conditions for these reactions include the use of organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions include various substituted and functionalized derivatives of the parent compound.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound’s unique structure makes it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1H,6H-Pyrazolo[1’,2’:1,2]pyrazolo[3,4-d]pyridazine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes and receptors, leading to the disruption of cellular processes in cancer cells . The compound’s ability to induce apoptosis and cell cycle arrest in cancer cells is a key aspect of its mechanism of action.
Comparison with Similar Compounds
1H,6H-Pyrazolo[1’,2’:1,2]pyrazolo[3,4-d]pyridazine can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity and potential anticancer properties.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Exhibits significant biological activities, including enzyme inhibition and antimicrobial properties.
The uniqueness of 1H,6H-Pyrazolo[1’,2’:1,2]pyrazolo[3,4-d]pyridazine lies in its distinct structural features and the specific biological activities it exhibits, making it a valuable compound for further research and development.
Properties
CAS No. |
150100-72-4 |
|---|---|
Molecular Formula |
C8H8N4 |
Molecular Weight |
160.18 |
IUPAC Name |
4,9-dihydropyrazolo[5,6]pyrazolo[1,2-b]pyridazine |
InChI |
InChI=1S/C8H8N4/c1-2-11-6-7-4-9-10-5-8(7)12(11)3-1/h1-2,5-6H,3-4H2 |
InChI Key |
WRVOSZRVTGOAFW-UHFFFAOYSA-N |
SMILES |
C1C=CN2N1C3=CN=NCC3=C2 |
Synonyms |
1H,6H-Pyrazolo[1,2:1,2]pyrazolo[3,4-d]pyridazine (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


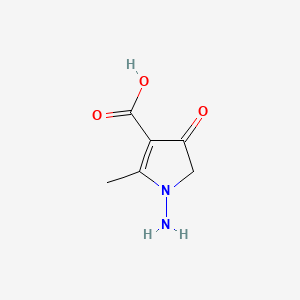
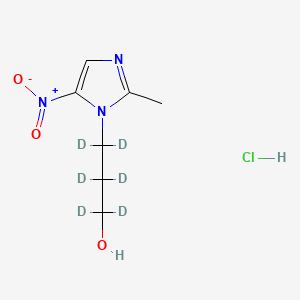
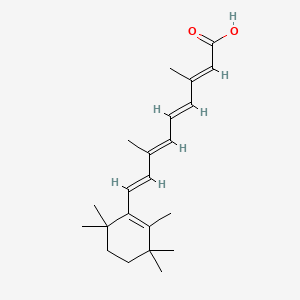

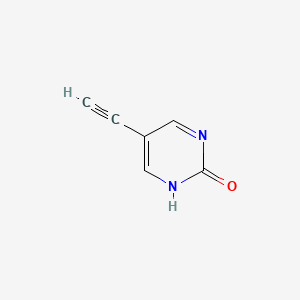

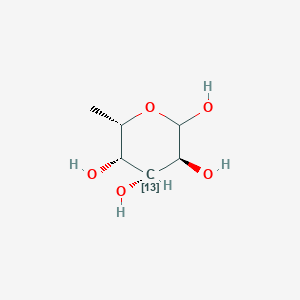
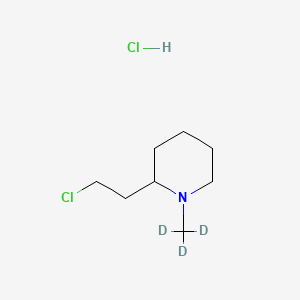

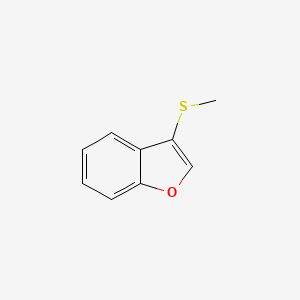
![N-Hydroxy-4-((2-methyl-3,4-dihydro-1H-pyrido[4,3-b]indol-5(2H)-yl)methyl)benzamide 2,2,2-trifluoroacetate](/img/structure/B583668.png)
